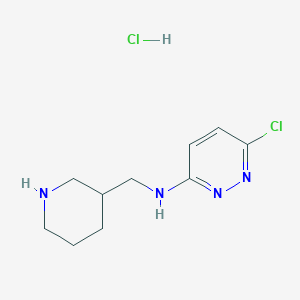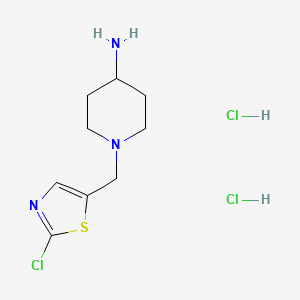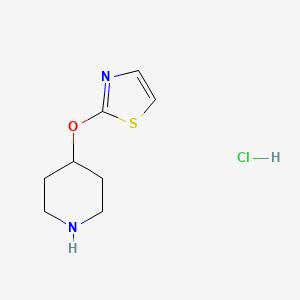![molecular formula C7H8ClN3 B1501197 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196157-06-8](/img/structure/B1501197.png)
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Übersicht
Beschreibung
“4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” is a chemical compound . It is related to the class of compounds known as tetrahydropyridopyrimidines .
Synthesis Analysis
The synthesis of such compounds has been reported in the literature . The synthesis often involves complex chemical reactions and requires specialized knowledge in the field of organic chemistry .Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be analyzed using various techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be complex and varied . They can involve various mechanisms and pathways, depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The compound has been used in the development of new drugs . It’s been found to be effective as an inhibitor for mTOR kinase and PI3 kinase . These kinases are involved in cell growth, proliferation, and survival, and their inhibition can be beneficial in the treatment of various diseases, including cancer .
Cancer Treatment
The compound has shown potential in the treatment of cancer . It has been used in the synthesis of compounds that inhibit Erk2, a protein kinase involved in the regulation of cell growth and differentiation . Inhibition of Erk2 has been associated with the suppression of tumor growth .
Chemical Synthesis
The compound is used in chemical synthesis . It’s a key intermediate in the synthesis of various other compounds . Its unique structure makes it a valuable tool in the development of new chemical entities .
Biochemical Research
The compound has been used in biochemical research . It’s been used to study the role of phosphatidylinositol (PI) in intracellular signal transduction . PI plays an important role in cell function, and understanding its role can provide insights into various biological processes .
Development of EGFR Inhibitors
The compound has been used in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a protein that promotes cell growth and proliferation, and its inhibition can be beneficial in the treatment of various types of cancer .
Antimicrobial Research
Although there is limited information available, the compound’s derivatives have shown potential as antimicrobial agents . Further research could reveal more about this potential application .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the extracellular signal-regulated kinase 2 (Erk2) . Erk2 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways related to cell growth, differentiation, and survival .
Mode of Action
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine interacts with Erk2, leading to the inhibition of this kinase . This interaction results in the knockdown of phospho-RSK levels in cells , thereby disrupting the downstream signaling pathways that are regulated by Erk2 .
Biochemical Pathways
The inhibition of Erk2 by 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine affects several biochemical pathways. These include the MAPK/Erk pathway, which is involved in cell proliferation, differentiation, and survival . The disruption of this pathway can lead to changes in cellular functions and can potentially inhibit the growth of cancer cells .
Result of Action
The result of the action of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the potent and selective inhibition of Erk2 . This leads to a decrease in phospho-RSK levels in cells , which can disrupt cellular signaling pathways and potentially inhibit cell growth .
Eigenschaften
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOMQJJBIYKCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671978 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196157-06-8 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



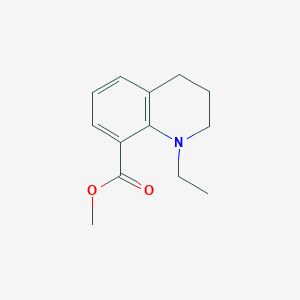

![3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid](/img/structure/B1501119.png)
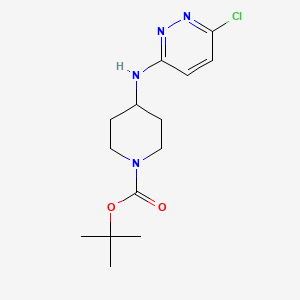
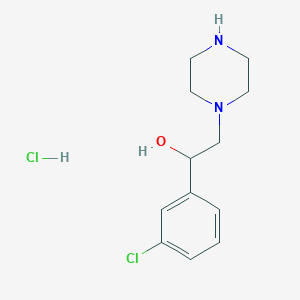
![4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501124.png)

